Product packaging for 2-Amino-9,10-dihydrophenanthrene(Cat. No.:)

2-Amino-9,10-dihydrophenanthrene

Cat. No.: B8374235
M. Wt: 195.26 g/mol
InChI Key: BGBZGVMOWSGRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-9,10-dihydrophenanthrene is a synthetically versatile dihydrophenanthrene derivative that serves as a key scaffold in medicinal chemistry and materials science research. The 9,10-dihydrophenanthrene core is recognized for its diverse pharmacological potential, with recent studies highlighting derivatives as potent, non-covalent, non-peptidomimetic inhibitors of the SARS-CoV-2 3CL protease, a key target for antiviral development . This structural motif is prevalent in natural products and is frequently investigated for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In materials science, the rigid, planar structure of dihydrophenanthrene derivatives makes them valuable building blocks for constructing luminescent π-conjugated polymers, such as soluble poly(9,10-dihydrophenanthrene-2,7-diyl)s, which exhibit applications in organic electronics . The amino functional group at the 2-position provides a reactive handle for further chemical modification, allowing researchers to develop structure-activity relationships (SAR) or tailor material properties through various synthetic transformations, including cyclocondensation and palladium-catalyzed coupling reactions . This compound is For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N B8374235 2-Amino-9,10-dihydrophenanthrene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

9,10-dihydrophenanthren-2-amine

InChI

InChI=1S/C14H13N/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9H,5-6,15H2

InChI Key

BGBZGVMOWSGRTE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)N)C3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies for 2 Amino 9,10 Dihydrophenanthrene and Its Analogues

Direct Synthetic Pathways

Direct methods for the synthesis of the dihydrophenanthrene scaffold often involve the formation of the polycyclic ring system in a highly convergent manner. These strategies are prized for their efficiency and ability to rapidly build molecular complexity.

Multi-Component Reaction Strategies for Dihydrophenanthrene Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, offer an efficient route to complex molecular architectures. While specific MCRs leading directly to 2-Amino-9,10-dihydrophenanthrene are not extensively documented in the provided results, the principles of MCRs are applied to the synthesis of related heterocyclic systems. For instance, the one-pot three-component reaction of 2-alkynylbenzaldehydes, amines, and diethyl phosphonate, sometimes utilizing palladium catalysts, yields 1,2-dihydroisoquinolin-1-ylphosphonates. nih.gov This highlights the potential for MCRs to construct complex scaffolds that could be precursors to amino-dihydrophenanthrenes. The development of novel MCRs remains a key area for the streamlined synthesis of functionalized polycyclic aromatic hydrocarbons.

Cyclization and Annulation Approaches in Dihydrophenanthrene Synthesis

Cyclization and annulation reactions are fundamental to the construction of the 9,10-dihydrophenanthrene (B48381) core. These reactions involve the formation of one or more rings onto a pre-existing molecular framework. A notable example is the aza-Robinson annulation, which has been developed to synthesize fused bicyclic amides. nih.gov This two-step process begins with a NaOEt-catalyzed aza-Michael addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation promoted by trifluoromethanesulfonic acid (TfOH) to yield densely functionalized bicyclic amides. nih.gov

Another powerful cyclization method involves the [4+2] cycloaddition. The synthesis of a homolog of benzoctamine, 2-(9,10-dihydro-9,10-propanoanthracen-9-yl)-N-methylethanamine, was achieved via a key [4+2] cycloaddition of α-bromoacrolein and 9-allylanthracene. mdpi.comnih.gov This initial cycloadduct then undergoes ring expansion and deoxygenation to afford the target tetracyclic molecule. mdpi.comnih.gov These examples underscore the versatility of cycloaddition and annulation strategies in building the complex polycyclic system of dihydrophenanthrene derivatives.

Precursor-Based Transformations to Amino-Dihydrophenanthrenes

The introduction of an amino group onto a pre-formed 9,10-dihydrophenanthrene skeleton is a common and effective strategy. One documented method involves the dehydroamination of 9-amino-9,10-dihydrophenanthrene and its derivatives through thermolysis. researchgate.net This reaction, occurring at temperatures between 190-250°C under non-basic conditions, leads to the formation of phenanthrene (B1679779). researchgate.net The mechanism is proposed to proceed through an intramolecular proton transfer from the C-10 position to the amino group, followed by the cleavage of the C-N bond. researchgate.net This transformation, while resulting in the aromatic phenanthrene, provides insight into the reactivity of the amino group on the dihydrophenanthrene core and suggests that manipulation of reaction conditions could potentially lead to other functionalized derivatives.

Catalytic Synthesis Protocols

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules under milder conditions. The synthesis of 9,10-dihydrophenanthrenes has significantly benefited from the development of various catalytic systems.

Palladium-Catalyzed Reactions for Dihydrophenanthrene Construction

Palladium catalysis is a cornerstone of C-C bond formation and has been successfully applied to the synthesis of 9,10-dihydrophenanthrenes. espublisher.comespublisher.com A novel approach involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction with formaldehyde (B43269) elimination. espublisher.comespublisher.com One specific method describes the treatment of a substrate with Pd(OAc)₂, Cs₂CO₃, PPh₃, and TBAC in DMF at 85-90°C for 1.5-2 hours, which resulted in the formation of substituted 9,10-dihydrophenanthrene compounds in good yield via a 6π electrocyclic reaction. espublisher.com This methodology demonstrates the power of palladium catalysis to orchestrate complex transformations leading to the desired polycyclic structure. The future of palladium catalysis may lie in water-based micellar catalysis, which allows for reactions to occur at room temperature with very low catalyst loadings, minimizing waste and energy consumption. youtube.com

Catalyst SystemReaction TypeKey Features
Pd(OAc)₂/Cs₂CO₃/PPh₃/TBAC6π Electrocyclic ReactionRapid synthesis of substituted 9,10-dihydrophenanthrenes in good yields. espublisher.com
Palladium-catalyzedHeck reaction followed by Reverse Diels-AlderSynthesis of 9,10-dihydrophenanthrene and its derivatives. espublisher.comespublisher.com
Gold-catalyzed1,2-Diarylation of AlkenesA method for forming two C-C bonds across an olefin, which can be applied to the synthesis of 9,10-dihydrophenanthrenes. researchgate.net

Crown Ether Catalysis in Dihydrophenanthrene Synthesis

Crown ethers are increasingly being incorporated into transition metal complexes to create catalysts with tunable reactivity. rsc.org These macrocyclic polyethers can bind cations, which in the secondary coordination sphere of a transition metal catalyst, can influence the reaction by pre-organizing substrates, inducing local electric fields, or modifying the primary coordination sphere of the metal. rsc.org While direct application to this compound synthesis is not explicitly detailed in the provided search results, the principles of crown ether catalysis offer intriguing possibilities. For instance, "pincer-crown ether" ligands, which integrate an aza-crown ether into a pincer ligand framework, have been developed. rsc.org These systems can exhibit cation-tunable reactivity, potentially allowing for greater control over the synthesis of complex molecules like dihydrophenanthrene derivatives. The functionalization of crown ethers themselves can be achieved through methods like radical reactions initiated by di-t-butylperoxide at high temperatures, or through N-hydroxysuccinimide (NHS)-mediated Cα-heteroarylation. nih.gov

Stereoselective and Regioselective Synthesis Considerations

The synthesis of specific isomers of this compound analogues often requires careful control over stereochemistry and regiochemistry.

Stereoselective Synthesis:

Achieving stereocontrol is crucial when chiral centers are present in the target molecule. For analogues of this compound with stereocenters, enzymatic resolutions have proven to be an effective strategy. For instance, the gram-scale synthesis of enantiomerically pure (+)- and (-)-trans-10-amino-9-hydroxy-9,10-dihydrophenanthrene has been accomplished through the enzymatic hydrolysis of the corresponding racemic trans-10-azido-9-acetoxy-9,10-dihydrophenanthrene using Candida cylindracea lipase. This method provides high yields and excellent enantiomeric excess.

Another approach to stereocontrol involves the use of biocatalysts. Naphthalene dioxygenase, an enzyme from Pseudomonas putida, has been shown to catalyze the stereospecific dihydroxylation of 9,10-dihydrophenanthrene to yield (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene with high enantiomeric excess. While this does not directly produce an amino derivative, the resulting chiral diol can serve as a versatile intermediate for further functionalization.

Regioselective Synthesis:

The regioselectivity of the synthesis is critical for obtaining the desired substitution pattern on the dihydrophenanthrene core. In the case of introducing a nitro group via electrophilic aromatic substitution on 9,10-dihydrophenanthrene, the directing effects of the existing ring system play a significant role. Studies on the protiodetritiation of 9,10-dihydrophenanthrene have shown that the 2-position is highly activated towards electrophilic attack. rsc.org This inherent reactivity makes the nitration of 9,10-dihydrophenanthrene a regioselective process favoring the formation of 2-nitro-9,10-dihydrophenanthrene. researchgate.net

Multi-component reactions can also offer a high degree of regioselectivity. For example, a one-pot reaction of 1-tetralone, an aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) leads to the formation of highly substituted 3-amino-1-aryl-9,10-dihydrophenanthrene-2,4-dicarbonitriles in good yields. The specific substitution pattern is a direct result of the reaction mechanism and the nature of the starting materials.

Furthermore, palladium-catalyzed reactions, such as the Heck reaction, can be employed to construct the dihydrophenanthrene skeleton with specific substitution patterns depending on the starting materials. espublisher.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound and its analogues are highly dependent on the optimization of reaction conditions. This includes the choice of reagents, catalysts, solvents, temperature, and reaction time.

A key step in one of the primary synthetic routes is the reduction of a nitro group. A variety of reducing agents can be employed for this transformation, and the optimal choice depends on the specific substrate and the presence of other functional groups. researchgate.netpsu.edu Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel on a carbon support is a common and effective method. researchgate.net The optimization of this step involves selecting the appropriate catalyst, solvent, hydrogen pressure, and temperature to achieve a high yield of the amine without affecting other parts of the molecule. Chemical reducing agents like tin(II) chloride in hydrochloric acid or sodium borohydride (B1222165) in the presence of a catalyst can also be used. jsynthchem.com

For syntheses involving palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the choice of ligand, base, and solvent is crucial for achieving high yields. organic-chemistry.orgnih.gov A variety of phosphine-based ligands have been developed for this reaction, and the optimal ligand often depends on the specific aryl halide and amine being coupled. nih.gov The base, typically a non-nucleophilic one like sodium tert-butoxide or potassium phosphate, also plays a critical role in the catalytic cycle.

The following table provides an example of the optimization of reaction conditions for the Buchwald-Hartwig amination of bromobenzene (B47551) with various amines, which serves as a model for the synthesis of amino-dihydrophenanthrene analogues.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

Entry Amine Catalyst Ligand Base Solvent Temp (°C) Yield (%)
1 Carbazole [Pd(allyl)Cl]₂ XPhos NaOt-Bu Toluene 110 95
2 Diphenylamine [Pd(allyl)Cl]₂ RuPhos NaOt-Bu Toluene 110 96
3 Phenoxazine [Pd(allyl)Cl]₂ DavePhos NaOt-Bu Toluene 110 >99
4 Phenothiazine [Pd(allyl)Cl]₂ XPhos NaOt-Bu Toluene 110 99
5 9,9-dimethyl-9,10-dihydroacridine [Pd(allyl)Cl]₂ t-BuXPhos NaOt-Bu Toluene 110 98

This table is illustrative and based on data for the amination of bromobenzene, providing a general framework for optimization. nih.gov

Scalability Considerations in Synthetic Development

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges and considerations. For the synthesis of this compound, scalability requires a focus on cost-effectiveness, safety, and environmental impact.

One of the key aspects of a scalable synthesis is the use of readily available and inexpensive starting materials. The synthesis of the 9,10-dihydrophenanthrene core from common precursors is a critical factor. espublisher.com Furthermore, the reagents and catalysts used should be efficient and, if possible, recyclable.

The safety of the synthetic process is paramount on a larger scale. Reactions that involve hazardous reagents, high pressures, or extreme temperatures may require specialized equipment and handling procedures. For instance, while nitration is an effective method to introduce the precursor to the amino group, it involves the use of strong acids and can be highly exothermic, necessitating careful temperature control and monitoring on a large scale.

Finally, the environmental impact of the synthesis must be considered. The use of "green" solvents, the reduction of waste products, and the development of catalytic processes that minimize the use of stoichiometric reagents are all important aspects of a scalable and sustainable synthesis. The enzymatic resolution of dihydrophenanthrene derivatives, which can be performed on a gram-scale, is an example of a more environmentally benign and scalable process.

Chemical Derivatization and Advanced Structural Modification Strategies

Functionalization at the Amino Moiety

The primary amino group in 2-Amino-9,10-dihydrophenanthrene is a key site for a range of chemical transformations, including acylation, the formation of imines, and derivatization for analytical purposes.

Acylation and Related N-Substitutions

The amino group of this compound can be readily acylated to form amides. This is a common strategy to protect the amino group or to introduce new functional groups that can alter the molecule's physical and chemical properties. For instance, N-acylation can be achieved by reacting the amine with acyl chlorides or anhydrides.

Another important N-substitution is N-methylation. N-acyl and N-carbamoyl amino acids can be N-methylated using sodium hydride and methyl iodide. monash.edu This method is widely used for the synthesis of N-methyl amino acids. monash.edu The reaction temperature is a critical factor to avoid undesired side reactions like epimerization. monash.edu

Reagent/MethodProduct TypeSignificance
Acyl chlorides, AnhydridesN-acyl derivatives (Amides)Protection of the amino group, introduction of new functionalities.
Sodium hydride/Methyl iodideN-methyl derivativesSynthesis of N-methylated compounds, increasing lipophilicity. monash.edu

Formation of Imine and Azomethine Derivatives

The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases or azomethines. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.orglumenlearning.com The formation of these C=N double bonds is a reversible process. libretexts.orglumenlearning.com

A series of azomethines have been synthesized from this compound by reacting it with various aromatic aldehydes. rsc.org The resulting imine derivatives can exhibit interesting properties, such as forming liquid crystalline phases (nematic mesophase) when substituted with certain groups like p-alkoxy, p-cyano, or p-phenyl on the aldehydic ring. rsc.org The formation of azomethines is a versatile method for creating new compounds with diverse applications. orientjchem.orgjournalspub.infoorganic-chemistry.org

The general mechanism for imine formation involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration yields the iminium ion, which then loses a proton to form the final imine product. libretexts.org The pH of the reaction medium is crucial; it should be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, but not so acidic that it protonates the reactant amine, rendering it non-nucleophilic. lumenlearning.com

ReactantProductKey Features
Aromatic AldehydesAzomethine (Imine/Schiff Base)Formation of C=N bond, potential for liquid crystal properties. rsc.org
KetonesImine (Ketimine)Condensation reaction with elimination of water. masterorganicchemistry.com

Derivatization for Analytical Enhancement and Detection

To facilitate the analysis of amino compounds like this compound by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), pre-column or post-column derivatization is often employed. nih.govthermofisher.comsigmaaldrich.com This process involves reacting the analyte with a reagent to form a derivative that is more easily detected or separated. thermofisher.comsigmaaldrich.com

For HPLC analysis, derivatizing agents that introduce a chromophore or fluorophore into the molecule are used to enhance UV or fluorescence detection. thermofisher.com Common reagents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. thermofisher.commdpi.com For instance, 9,10-phenanthrenequinone, a related compound, can be derivatized with 2-aminothiophenol (B119425) to form a fluorescent product for HPLC analysis. nih.govresearchgate.net

For GC-MS analysis, derivatization is necessary to increase the volatility of polar amino compounds. sigmaaldrich.com Silylation is a common technique where active hydrogens on the amino group are replaced by a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Alkylation is another method used for the analysis of amino acids. nih.gov

Analytical TechniqueDerivatization GoalExample Reagents/Methods
HPLCEnhance UV/Fluorescence Detectiono-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.comnih.gov
GC-MSIncrease VolatilitySilylation (e.g., with MTBSTFA), Alkylation (e.g., with MCF). sigmaaldrich.comnih.gov

Substitution and Ring Modification Reactions

Beyond the amino group, the aromatic rings and the dihydro bridge of this compound are also amenable to chemical modifications.

Aromatic Ring Functionalization

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine) onto the aromatic rings. The bromine atom in compounds like 2-bromo-9,10-dihydrophenanthrene (B3053634) can be further substituted.

Nitration: Introduction of a nitro group (NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Acylation (Friedel-Crafts): Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.com

Modifications at the Dihydro Bridge (C9-C10)

The C9-C10 single bond and the associated methylene (B1212753) groups in the dihydro bridge represent another site for chemical modification. While less common than aromatic substitution, reactions at this position can lead to significant structural changes.

One key transformation is dehydrogenation , which converts the 9,10-dihydrophenanthrene (B48381) core into the fully aromatic phenanthrene (B1679779) system. This can be achieved using various oxidizing agents. Conversely, hydrogenation of phenanthrene derivatives can lead to the formation of the 9,10-dihydro structure. espublisher.comespublisher.com Palladium-catalyzed reactions have been developed for the synthesis of 9,10-dihydrophenanthrene derivatives. espublisher.comespublisher.com

Construction of Extended Molecular Architectures

The rigid and non-planar structure of the 9,10-dihydrophenanthrene core makes it a compelling building block for the creation of complex, high-performance molecular architectures. The presence of a reactive amino group at the 2-position on this scaffold provides a crucial anchor point for chemical derivatization, enabling its incorporation into larger oligomeric, polymeric, and supramolecular systems. These extended structures leverage the inherent thermal and conformational properties of the dihydrophenanthrene unit to develop materials with unique characteristics.

Oligomeric and Polymeric Structures Incorporating Dihydrophenanthrene Units

The functional amino group of this compound allows it to act as a monomer in various polycondensation reactions. This process facilitates the synthesis of polymers where the dihydrophenanthrene unit is a fundamental part of the repeating structure in the polymer backbone.

Polyamide Synthesis:

One of the most direct methods for incorporating this compound into a polymer is through the formation of polyamides. Polyamides are conventionally synthesized via the condensation reaction between a diamine and a dicarboxylic acid (or its more reactive acyl chloride derivative). nih.gov In this context, this compound could be used in two primary ways:

As a monoamine chain-terminator: To control the molecular weight of a polymer.

As a diamine monomer (after modification): If derivatized to contain a second amine group, it could react with dicarboxylic acids to form high-molecular-weight polyamides.

The general approach for polyamide synthesis involves a low-temperature solution polycondensation. nih.gov For instance, a diamine monomer is dissolved in an appropriate solvent like N-methylpyrrolidone (NMP) or dimethylacetamide (DMAc), and a diacid chloride is added dropwise. nih.govmdpi.com This method is highly effective for creating a wide range of polyamides from various aromatic and aliphatic monomers. nih.gov

The incorporation of non-planar, cyclic structures into a polymer backbone, such as the dihydrophenanthrene moiety, has been shown to significantly influence the material's properties. Research on analogous polyamides containing thianthrene (B1682798) units—another non-planar, rigid heterocyclic structure—demonstrates that the bent shape disrupts efficient polymer chain packing. dtic.mil This disruption leads to enhanced solubility in organic solvents compared to typical rigid-rod aramids, without compromising thermal stability. dtic.mil It is expected that polymers incorporating the 9,10-dihydrophenanthrene unit would exhibit similar improvements in processability.

Table 1: Expected Properties of Polyamides Incorporating Dihydrophenanthrene Units (Analogous to Thianthrene-Based Polyamides)

PropertyExpected CharacteristicRationale (Based on Analogy)Citation
Solubility Enhanced solubility in organic solvents (e.g., DMAc, NMP, DMSO).The non-planar, bent structure of the dihydrophenanthrene unit disrupts intermolecular chain packing, reducing crystallinity and improving solvent interaction. dtic.mil
Thermal Stability High thermal stability, comparable to other high-performance aramids.The rigid aromatic nature of the dihydrophenanthrene core contributes to a high degradation temperature. dtic.mil
Glass Transition (Tg) High glass transition temperature.The rigidity of the polymer backbone restricts segmental motion, requiring higher temperatures to transition from a glassy to a rubbery state. researchgate.net
Mechanical Properties Good mechanical strength.The inherent rigidity and aromatic character of the monomer units contribute to a strong and durable polymer chain. mdpi.com

The synthesis of such polymers would follow established protocols, such as the Sonogashira coupling reaction for creating polymers with ethynylene linkages or palladium-catalyzed reactions for other C-C bond formations, which have been used to create a variety of functional polymers containing other aromatic units. espublisher.comnih.govespublisher.com

Integration into Supramolecular Assemblies

Supramolecular assemblies are complex, organized structures formed through non-covalent interactions like hydrogen bonding, van der Waals forces, and solvophobic effects. nih.gov The unique geometry and potential for functionalization make this compound a candidate for designing molecules that can self-assemble into these advanced architectures.

To be integrated into a supramolecular assembly, the molecule typically needs to be amphiphilic, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) segment. The this compound molecule can be chemically modified to achieve this amphiphilicity.

Hydrophobic Component: The large, rigid, and aromatic 9,10-dihydrophenanthrene core serves as the natural hydrophobic "tail."

Hydrophilic Component: The amino group at the 2-position can be readily converted into a hydrophilic "head." For example, it can be reacted with ethylene (B1197577) glycol chains (PEGylation) or converted into a quaternary ammonium (B1175870) salt to impart water solubility.

Once such an amphiphilic molecule is synthesized, it can spontaneously self-assemble in an aqueous solution. Driven by the hydrophobic effect, the dihydrophenanthrene tails will aggregate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment. This process can lead to the formation of various organized structures, such as micelles, vesicles (hollow spheres), or nanofibers. nih.gov The final structure is determined by the relative size and shape of the hydrophilic and hydrophobic parts of the molecule. nih.gov

Table 2: Hypothetical Design of a Dihydrophenanthrene-Based Amphiphile for Supramolecular Assembly

ComponentMolecular MoietyFunction in AssemblyRationaleCitation
Hydrophobic Tail 9,10-DihydrophenanthreneCore-forming segmentThe large, nonpolar aromatic structure is driven away from water, promoting aggregation. nih.gov
Hydrophilic Head Modified amino group (e.g., PEGylated amine, quaternary ammonium salt)Shell-forming segment; provides water solubilityThe polar or charged group interacts favorably with water, stabilizing the assembly in an aqueous medium. nih.gov
Linker Covalent bond (e.g., amide, ether)Connects the hydrophobic and hydrophilic partsA stable chemical bond is required to create the amphiphilic macromolecule. nih.gov

The ability to form these assemblies opens up possibilities for applications in areas like sensing and diagnostics, where the organized structure can host guest molecules or respond to external stimuli such as pH or temperature. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Amino-9,10-dihydrophenanthrene, a complete NMR analysis involves ¹H, ¹³C, and two-dimensional techniques to assign every proton and carbon in the structure unambiguously.

The ¹H NMR spectrum of this compound can be interpreted by analyzing the parent compound, 9,10-dihydrophenanthrene (B48381), and considering the electronic effects of the amino (-NH₂) substituent.

The spectrum shows two main regions:

Aliphatic Region: The most upfield signals in the spectrum correspond to the aliphatic protons on the C9 and C10 bridge. In the parent 9,10-dihydrophenanthrene, these protons appear as a distinct singlet at approximately 2.87 ppm, indicating the four protons are chemically equivalent. chemicalbook.com

Aromatic Region: The aromatic protons resonate between 7.0 and 8.0 ppm. For the parent compound, these signals are complex due to proton-proton coupling. chemicalbook.com The introduction of the electron-donating amino group at the C-2 position significantly alters the chemical shifts of the protons on the substituted aromatic ring. The -NH₂ group increases electron density at the ortho (H-1, H-3) and para (H-7, if applicable, though not in this case) positions, causing their signals to shift upfield (to a lower ppm value) compared to the unsubstituted phenanthrene (B1679779) core. A broad signal corresponding to the amino protons (-NH₂) would also be expected, typically in the range of 3.5-5.0 ppm, the exact position of which is dependent on the solvent and concentration.

Proton AssignmentReference Shift in 9,10-dihydrophenanthrene (ppm) chemicalbook.comPredicted Shift in this compound (ppm)Expected Multiplicity
H-9, H-10~2.87~2.85Singlet (s)
H-1~7.30 (part of multiplet)~6.7-6.9Doublet (d)
H-3~7.22 (part of multiplet)~6.8-7.0Doublet of doublets (dd)
H-4~7.75~7.5-7.6Doublet (d)
H-5, H-6, H-7, H-8~7.2-7.4 (multiplet)~7.2-7.4Multiplet (m)
-NH₂N/A~3.5-5.0Broad singlet (br s)

The ¹³C NMR spectrum provides crucial information about the number of unique carbon atoms and their chemical environment. The spectrum for this compound would display signals for the 14 carbon atoms. The aliphatic carbons (C9, C10) are the most shielded, appearing significantly upfield around 25-30 ppm. nih.gov The aromatic carbons resonate in the downfield region of 110-150 ppm.

The amino group at C-2 has a profound effect on the carbon chemical shifts. The C-2 signal itself would be strongly shielded, while the C-1 and C-3 signals would also experience an upfield shift due to the electron-donating resonance effect of the -NH₂ group. The carbon directly bonded to the amino group (C-2) would be significantly shifted downfield to ~145-150 ppm due to the ipso-effect.

Carbon AssignmentPredicted Chemical Shift (ppm)
C9, C10~28-30
Aromatic CH (unsubstituted ring)~123-128
Aromatic CH (substituted ring, C1, C3, C4)~115-130
Quaternary Carbons (bridgehead)~134-138
C2 (bearing NH₂)~145-150

To definitively assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent aromatic protons (e.g., H-3 with H-4), which is vital for tracing the connectivity within the aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to link each aromatic proton signal to its corresponding carbon signal, and the aliphatic proton signal at ~2.85 ppm to the C9/C10 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It shows correlations between protons and carbons that are two or three bonds apart. Key correlations would include those from the aliphatic C9/C10 protons to the aromatic bridgehead carbons and their neighbors. Crucially, HMBC would confirm the position of the amino group by showing correlations from the H-1 and H-3 protons to the C-2 carbon, and from the H-4 proton to the C-2 carbon.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is a composite of the vibrations from the dihydrophenanthrene backbone and the amino group.

N-H Vibrations: The most diagnostic peaks for the primary amine (-NH₂) are the N-H stretching vibrations. A pair of medium-intensity bands is expected in the region of 3300-3500 cm⁻¹. The presence of two bands (symmetric and asymmetric stretching) is characteristic of a primary amine. An N-H bending vibration (scissoring) is also expected to appear around 1600-1650 cm⁻¹. nih.gov

C-H Vibrations: Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the C9 and C10 methylene (B1212753) groups will be observed as sharper, more intense bands just below 3000 cm⁻¹.

C=C Vibrations: Aromatic ring stretching vibrations typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration for an aromatic amine appears in the 1250-1360 cm⁻¹ region.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium-Strong
N-H Bend1600 - 1650Medium-Strong
Aromatic C=C Stretch1450 - 1600Variable
C-N Stretch1250 - 1360Medium

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar, symmetric vibrations. researchgate.net For this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the polycyclic aromatic carbon skeleton, which often produce strong Raman signals. The symmetric "breathing" modes of the aromatic rings would be prominent. While N-H and C-N bonds are polar and typically show weaker Raman signals than IR, their vibrations would still be detectable, confirming the presence of the amino functional group. The technique is also useful for studying C-H stretching and bending modes. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule. For this compound, techniques such as UV-Vis, photoluminescence, and circular dichroism are essential for understanding its electronic structure and behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The parent compound, 9,10-dihydrophenanthrene, exhibits a UV absorption spectrum with an excitation peak at 262 nm. aatbio.com The introduction of an amino (-NH2) group, a strong auxochrome, onto the phenanthrene backbone is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the donation of the nitrogen lone pair electrons into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. This effect is well-documented in similar aromatic amines, such as 2-amino-9,10-anthraquinone, where the amino group's resonance with the π-cloud leads to a polar intramolecular charge transfer (ICT) structure. rsc.org Therefore, this compound would be predicted to have absorption bands at wavelengths longer than 262 nm. Studies on azomethines derived from this compound also discuss their UV spectra, indicating the core structure's amenability to spectroscopic analysis. rsc.org

Photoluminescence (PL) and Fluorescence Spectroscopy

Photoluminescence (PL) and fluorescence spectroscopy provide insights into the emissive properties of a molecule after it has absorbed light. The parent 9,10-dihydrophenanthrene is a fluorescent compound with a characteristic emission peak at 318 nm when excited at 262 nm, resulting in a Stokes' shift of 56 nm. aatbio.com

The addition of an amino group to the aromatic system typically influences fluorescence properties significantly. In many amino-substituted aromatic compounds, the nature of the solvent polarity plays a crucial role in the fluorescence quantum yields and lifetimes. rsc.org For instance, in 2-amino-9,10-anthraquinone, a related compound, fluorescence properties are highly dependent on the solvent, which affects the planarity and intramolecular charge transfer (ICT) character of the molecule. rsc.org In nonpolar solvents, a non-planar structure might exist, while in polar solvents, a more planar ICT structure is favored, influencing the emissive state. rsc.org A similar dependency would be expected for this compound, where its fluorescence maximum and quantum yield could be tuned by the solvent environment.

Circular Dichroism (CD) for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, its derivatives can be. CD spectroscopy has been successfully used to determine both the absolute configuration and the conformation of chiral 9,10-trans-disubstituted 9,10-dihydrophenanthrenes. nih.gov

For these derivatives, the sign of the long-wavelength Cotton effect in the CD spectrum is directly related to the benzylic chirality and is independent of the conformation. nih.gov Conversely, the sign of a different band (the B-band Cotton effect) reflects the conformation of the biphenyl (B1667301) chromophore within the dihydrophenanthrene structure. nih.gov This demonstrates that if a chiral center were introduced into this compound, CD spectroscopy would be an invaluable tool for its stereochemical elucidation. The technique can enhance signal strength by orders of magnitude compared to standard absorption methods when resolving for molecular orientation, making it highly sensitive for structural analysis of chiral molecules. aps.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, MS provides definitive confirmation of its molecular mass and offers clues to its connectivity.

The molecular formula of this compound is C14H13N, giving it a theoretical monoisotopic mass of 195.1048 Da. This is an increase of approximately 15.01 Da over the parent molecule, 9,10-dihydrophenanthrene (C14H12, molecular weight 180.25 g/mol ). nih.govsigmaaldrich.com

Electron ionization mass spectrometry (EI-MS) of the parent 9,10-dihydrophenanthrene shows a prominent molecular ion peak (M+) at m/z 180. nist.gov Key fragment ions are observed at m/z 179 (loss of H), 178 (loss of H2), and 165 (loss of CH3). nist.gov For this compound, the molecular ion peak would be expected at m/z 195. The fragmentation pattern would likely involve the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion, a characteristic fragmentation for aromatic amines, leading to a fragment at m/z 168. Other fragments analogous to the parent compound could also be present.

Table 1: Predicted Mass Spectrometry Data for this compound based on 9,10-Dihydrophenanthrene.
CompoundMolecular FormulaMolecular Weight (g/mol)Key m/z Peaks (Predicted/Observed)Fragment Lost
9,10-DihydrophenanthreneC14H12180.25180, 179, 178, 165M+, H, H2, CH3
This compoundC14H13N195.26195, 168M+, HCN

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Molecular Geometry

While the specific crystal structure of this compound has not been reported in the reviewed literature, data from closely related derivatives offer significant insight into its expected solid-state conformation.

In the crystal packing of these amino derivatives, intermolecular hydrogen bonds, typically involving the amino group and an acceptor on an adjacent molecule (like a cyano group), play a crucial role in forming higher-order structures like dimers or layers. nih.govnih.gov For this compound, N-H···N or N-H···π interactions would likely be significant forces in its crystal lattice.

Table 2: Crystallographic Data for a Related Dihydrophenanthrene Derivative. nih.gov
ParameterValue for 3-Amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.7882 (10)
b (Å)7.1199 (7)
c (Å)22.746 (3)
β (°)93.171 (11)
Volume (Å3)1582.8 (3)
Dihedral Angle (outer rings)26.27 (18)°

Analysis of Bond Lengths, Angles, and Dihedral Angles

A definitive analysis of the bond lengths, angles, and dihedral angles for this compound would require data from single-crystal X-ray diffraction or advanced computational modeling, which is not currently published.

Based on related structures, one would expect the aromatic C-C bond lengths within the two benzene (B151609) rings to be in the typical range of 1.36–1.40 Å. The C-N bond of the amino group would likely fall within the standard range for anilines. The single bonds in the central dihydro ring, particularly the C9-C10 bond, would be consistent with sp³-sp³ hybridized carbon atoms (around 1.54 Å), while the bonds connecting this pair to the aromatic rings (e.g., C4a-C10 and C4b-C9) would be slightly shorter, characteristic of sp²-sp³ linkages.

The bond angles within the aromatic rings would be approximately 120°, with some distortion due to ring fusion and substitution. The angles in the central dihydro ring would be closer to tetrahedral angles (109.5°), but significantly distorted due to the constraints of the fused ring system.

A key structural feature of the 9,10-dihydrophenanthrene skeleton is the dihedral angle between the two outer aromatic rings. In a related derivative, this angle was found to be 26.27 (18)°. nih.gov A similar folded conformation would be expected for this compound.

Investigation of Crystal Packing and Intermolecular Interactions

The investigation of crystal packing and intermolecular interactions is fundamental to understanding the solid-state properties of a compound. In the absence of specific crystallographic data for this compound, we can hypothesize the types of interactions that would likely govern its crystal structure, based on its functional groups.

The primary intermolecular interactions would likely be hydrogen bonds involving the amino (-NH₂) group. The amino group can act as a hydrogen bond donor, forming N-H···A bonds, where A could be a nitrogen atom of an adjacent molecule or another suitable acceptor. In the crystal structure of 3-Amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile, for example, inversion dimers are formed through pairs of N—H⋯N hydrogen bonds. nih.govnih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules would likely play a significant role in the crystal packing. The folded nature of the dihydrophenanthrene core could influence the geometry of these stacking interactions.

Reactivity Profiles and Mechanistic Investigations

Thermal and Catalytic Dehydroamination Reactions

Dehydroamination, or deammoniation, is the process of removing an amino group to form an unsaturated bond (an alkene). While direct thermal or catalytic dehydroamination studies on 2-Amino-9,10-dihydrophenanthrene are not prominent, modern biomimetic methods offer insight into potential pathways. These methods provide a selective and rapid route to olefin products from primary amines. ulpgc.es The transformation can be achieved using two readily available photoactive catalysts, an acridinium (B8443388) salt and cobaloxime, under visible light. ulpgc.eskaust.edu.sa This approach is notable for its operational simplicity and high selectivity in converting primary amines into alkenes. ulpgc.eskaust.edu.sa Such a reaction, if applied to this compound, would be expected to yield a phenanthrene (B1679779) derivative.

Recent advancements have focused on biomimetic approaches that mimic enzymatic processes, such as the conversion of L-phenylalanine to cinnamic acid by phenylalanine ammonia (B1221849) lyase. ulpgc.es These methods often avoid the harsh conditions of classical methods like the Hofmann or Cope eliminations. ulpgc.es For instance, a biomimetic system using photoredox proton-coupled electron transfer (PCET) and cobaloxime chemistry has been developed for the dehydrogenation of alcohols, a process that shares mechanistic similarities with amine dehydrogenation. researchgate.net

Intramolecular Proton Transfer Mechanisms

Proton transfer is a fundamental step in many chemical reactions, including deamination. In processes involving primary amines, proton transfer can be facilitated by the solvent or a catalyst. rsc.orgnih.gov For amino-containing aromatic compounds, such as 7-aminoquinoline (B1265446), excited-state proton transfer (ESPT) can occur, typically assisted by protic solvents like methanol. nih.gov The efficiency of this transfer is influenced by the acidity of the amino group and the basicity of the proton-accepting site within the molecule. nih.gov

In a potential deamination of this compound, a proton transfer from the amino group to a catalyst or a proton-shuttling solvent molecule would be a likely initial step. The reaction involves three basic steps: hydrogen bonding of an acid to a base, the movement of the proton, and finally, the dissociation of the resulting species. nih.gov Theoretical studies on molecules like alanine (B10760859) complexed with Mg²⁺ show that multiple stable configurations exist, interconverting through various transition states, highlighting the complexity of proton transfer pathways. nju.edu.cn

C-N Bond Cleavage Processes

The cleavage of the carbon-nitrogen (C-N) bond is the key step in deamination. For primary amines, this can be a challenging transformation due to the bond's strength. However, various catalytic systems have been developed to facilitate this process. An efficient method for synthesizing multi-substituted pyridines and pyrroles involves the cleavage of a C-N bond in primary amines like 1,2-diamino-2-methylpropane, promoted by an I2/PhNO2 system. rsc.org

In enzymatic systems, the glycyl radical enzyme choline (B1196258) trimethylamine-lyase (CutC) catalyzes the deamination of choline, which involves the cleavage of a C-N bond to produce trimethylamine. nih.gov Structural and biochemical analyses support a mechanism of direct elimination of the amine. nih.gov For non-enzymatic reactions, ruthenium(VI) nitrido complexes have been shown to oxidatively cleave the strong C-N bonds of primary aliphatic amines very rapidly. rsc.org The driving force for this reaction is the formation of stable dinitrogen (N₂) gas following the initial coupling of the amine's nitrogen with the nitrido ligand. rsc.org Such a pathway could be envisioned for the decomposition of this compound under specific catalytic conditions.

Electrophilic and Nucleophilic Substitution Reactions

The amino group in this compound is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) ring to which it is attached. The potential sites for electrophilic attack would be the C1 and C3 positions. The reactivity is analogous to that of other aromatic amines like 2-aminoanthraquinone, where electrophiles can attack the ring system. researchgate.net

Nucleophilic substitution reactions on the aromatic core of this compound are generally difficult unless a leaving group (like a halogen) is present on the ring. However, nucleophilic substitution can occur on derivatives. For instance, in the synthesis of aminoanthraquinone derivatives, amination reactions are performed where a nucleophilic amine displaces other groups on the ring, often catalyzed by a hypervalent iodine reagent like PhI(OAc)₂. nih.gov Similarly, the Ullmann coupling reaction is used to synthesize 4-substituted 9,10-anthraquinones by nucleophilic substitution of a bromine atom with various amines. researchgate.net

Rearrangement Reactions and Isomerization Pathways

Aryl-amino compounds can undergo various rearrangement reactions. A relevant example is the Smiles rearrangement, which has been observed in the photochemistry of 2-arylamino-1-phenoxy-9,10-anthraquinones. researchgate.net This reaction involves the intramolecular migration of an aryl group from an oxygen atom to the nitrogen atom of the amino group. researchgate.net While this specific precursor is different, it illustrates a potential pathway for rearrangement in appropriately substituted derivatives of this compound.

Another potential transformation is the synthesis of phenanthrene derivatives through palladium-catalyzed reactions. For example, substituted 9,10-dihydrophenanthrenes can be synthesized via a palladium-catalyzed 6π electrocyclic reaction, which involves a rearrangement and elimination of formaldehyde (B43269). espublisher.com

Chemical Transformations via Quaternary Ammonium (B1175870) Intermediates

The primary amino group of this compound can be readily converted into a quaternary ammonium salt through exhaustive alkylation (e.g., with an alkyl halide). Quaternary ammonium compounds (QACs) are versatile intermediates and are used in a wide range of applications, from disinfectants to phase-transfer catalysts. nih.govfrontiersin.orgnih.gov The formation of a quaternary ammonium salt from this compound would transform the electron-donating amino group into a powerful electron-withdrawing group, drastically altering the reactivity of the aromatic rings. These intermediates can also be used in synthesis, for example, as catalysts in the preparation of dihydropyrimidinones. sci-hub.se

The classic Hofmann elimination reaction proceeds through a quaternary ammonium hydroxide (B78521) intermediate, which upon heating, leads to the formation of an alkene and elimination of a trialkylamine. This represents a classical, albeit harsh, method for deamination.

Kinetics and Thermodynamics of Amino-Dihydrophenanthrene Transformations

Specific kinetic and thermodynamic data for transformations involving this compound are not available in the literature. However, the thermodynamics of the parent compound, 9,10-dihydrophenanthrene (B48381), have been studied, providing baseline data for properties like heat capacity and enthalpy of formation. The presence of the amino group would be expected to significantly influence these properties, primarily through its ability to engage in hydrogen bonding and its electronic effects on the aromatic system.

Kinetic studies on related reactions provide some context. For instance, the rate of excited-state proton transfer in 7-aminoquinoline derivatives is directly related to the basicity of the quinoline (B57606) nitrogen, which is modulated by the electronic effects of the amino substituent. nih.gov This demonstrates the strong influence an amino group can have on reaction kinetics.

Table 1: Summary of Potential Reactions and Mechanisms

Section Reaction Type Potential Reagents/Conditions Expected Outcome/Mechanism Analogous System
5.1 Catalytic Dehydroamination Acridinium salt, cobaloxime, visible light Formation of a phenanthrene derivative via biomimetic deammoniation. Primary amines ulpgc.eskaust.edu.sa
5.1.1 Proton Transfer Protic solvents (e.g., methanol) Solvent-assisted proton shuttle from the -NH₂ group to a catalyst or acceptor site. 7-Aminoquinoline nih.gov
5.1.2 C-N Bond Cleavage Ru(VI) nitrido complexes Oxidative cleavage to form N₂ and the corresponding hydrocarbon. Primary aliphatic amines rsc.org
5.2 Electrophilic Substitution Electrophiles (e.g., Br₂, HNO₃) Substitution at C1 and C3 positions, activated by the -NH₂ group. 2-Aminoanthraquinone researchgate.net
5.3 Rearrangement Photochemical or thermal conditions Potential for Smiles-type rearrangement in appropriately substituted derivatives. 2-Arylamino-anthraquinones researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
9,10-dihydrophenanthrene
2-Aminoanthraquinone
7-Aminoquinoline
L-phenylalanine
Cinnamic acid
1,2-diamino-2-methylpropane
Choline
Trimethylamine

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very high accuracy for energies and molecular properties, albeit at a higher computational cost than DFT.

For 2-Amino-9,10-dihydrophenanthrene , ab initio calculations could be employed to refine the geometries obtained from DFT and to calculate highly accurate electronic energies and spectroscopic constants. researchgate.net A study on dehydro amino acid-containing peptides utilized ab initio methods to systematically examine their conformations. biointerfaceresearch.com This level of theory would be particularly useful for creating a benchmark for less computationally expensive methods and for investigating subtle electronic effects that might influence the molecule's reactivity or its interactions with other molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape and dynamic behavior of a molecule.

An MD simulation of This compound , likely in a solvent like water or dimethyl sulfoxide (B87167) to mimic experimental conditions, would provide insights into its flexibility. researchgate.net The dihydrophenanthrene ring system is not planar, and the simulation would show the accessible conformations of the dihydro ring and the rotation of the amino group. Analysis of the simulation trajectory can identify the most populated conformational states and the energy barriers between them. researchgate.net Studies on derivatives of 9,10-dihydrophenanthrene (B48381) have used MD simulations to assess the stability of ligand-protein complexes. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or property descriptors of a set of compounds with a particular property of interest.

While no specific QSPR models for This compound have been reported, a study on a series of 9,10-dihydrophenanthrene derivatives successfully developed robust 3D-QSAR models to describe their structure-activity relationship as inhibitors of the SARS-CoV-2 3CLpro enzyme. nih.gov This study used techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models with high predictive power. nih.gov A similar approach could be applied to a series of amino-substituted dihydrophenanthrenes to predict properties like solubility, toxicity, or biological activity based on their molecular descriptors.

Analysis of Steric and Electronic Effects on Molecular Stability and Reactivity

The chemical behavior of This compound is governed by a combination of steric and electronic effects. The amino group is an electron-donating group, which influences the electron density distribution across the aromatic rings. This electronic effect can be quantified using quantum chemical calculations, which can map the electrostatic potential on the molecule's surface.

The steric bulk of the dihydrophenanthrene scaffold and the position of the amino group will influence how the molecule can approach and interact with other chemical species. A study of 2-amino-9,10-anthraquinone, a structurally related molecule, inferred that in non-polar solvents, the molecule adopts a non-planar structure, which affects its photophysical properties. A similar interplay between electronic and steric factors would be expected for This compound , governing its stability and reactivity patterns. For example, the accessibility of the lone pair of electrons on the nitrogen atom of the amino group for protonation or hydrogen bonding will be influenced by the steric hindrance from the adjacent parts of the molecule.

Applications in Advanced Materials Science and Chemical Technologies

Development as Building Blocks for Organic Electronic Materials

The aromatic system and the potential for derivatization of 2-Amino-9,10-dihydrophenanthrene make it a compelling candidate for the synthesis of organic electronic materials.

The 9,10-dihydrophenanthrene (B48381) structure has been identified as a viable core for the creation of liquid crystalline materials. Research has demonstrated that derivatives of this compound can exhibit mesogenic properties. Specifically, azomethines synthesized through the reaction of this compound with various aromatic aldehydes have been shown to form a nematic mesophase. rsc.org This behavior is particularly prominent when the aldehyde component contains para-substituents such as alkoxy, cyano, or phenyl groups. rsc.org The formation of these liquid crystal phases is attributed to the rigid nature of the dihydrophenanthrene core, which promotes the necessary molecular alignment.

Table 1: Mesogenic Properties of 2-Benzylideneamino-9,10-dihydrophenanthrenes rsc.org

Substituent on Aldehyde (para-position)Resulting Compound ClassObserved Mesophase
Alkoxy Groupp-Alkoxybenzylideneamino-9,10-dihydrophenanthreneNematic
Cyano Groupp-Cyanobenzylideneamino-9,10-dihydrophenanthreneNematic
Phenyl Groupp-Phenylbenzylideneamino-9,10-dihydrophenanthreneNematic

The photophysical properties of amino-substituted polycyclic aromatic compounds suggest their utility in optoelectronics. While direct studies on this compound are limited, the behavior of the closely related 2-Amino-9,10-anthraquinone (2AAQ) provides valuable insights. The photophysical characteristics of 2AAQ are highly dependent on solvent polarity, indicating the presence of an intramolecular charge transfer (ICT) state. rsc.org This sensitivity to the electronic environment is a key feature for materials used in sensors and optoelectronic switches. The amino group on the 9,10-dihydrophenanthrene scaffold can similarly participate in ICT processes, making it a promising precursor for materials in devices where modulating electronic properties is crucial. Furthermore, related amino-anthracenedione derivatives have been used to create supercapacitor electrodes and to organize molecules on gold surfaces, highlighting the potential of this class of compounds in electronic applications. biointerfaceresearch.com

Ligand Design in Catalysis

The presence of a nitrogen atom with a lone pair of electrons allows this compound and its derivatives to function as ligands, binding to metal centers to form catalysts. pressbooks.pubopenstax.org

Asymmetric catalysis is a critical technology for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. The development of effective chiral ligands is central to the success of these reactions. daneshyari.comnih.gov The 9,10-dihydrophenanthrene framework is a recognized scaffold for creating chiral structures. nih.govresearchgate.net

The amino group of this compound serves as a crucial synthetic handle. It allows for the introduction of chiral auxiliaries or the construction of more complex chiral environments around a metal center. By modifying this amino group, it is possible to design bidentate or polydentate ligands that can create a well-defined chiral pocket, influencing the stereochemical outcome of a catalytic reaction. daneshyari.comnih.gov For instance, the amine can be transformed into amides, Schiff bases, or phosphine (B1218219) derivatives, incorporating chirality either in the substituent or by creating atropisomerism due to restricted rotation. The rigidity of the dihydrophenanthrene backbone helps in maintaining a defined conformation, which is advantageous for achieving high enantioselectivity. daneshyari.com

Table 2: Potential Strategies for Chiral Ligand Synthesis from this compound

Modification of Amino GroupResulting Ligand TypePotential Application in Asymmetric Catalysis
Reaction with a chiral aldehydeChiral Schiff Base (Imine) LigandAsymmetric oxidation, reduction, and addition reactions
Acylation with a chiral carboxylic acidChiral Amide LigandLewis acid catalysis, conjugate additions
Reaction with chlorophosphinesChiral Amino-Phosphine LigandAsymmetric hydrogenation, allylic alkylation

The fundamental interaction between a ligand and a metal ion is the formation of a coordination complex. pressbooks.pub The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and donate electron density to a vacant orbital of a transition metal ion. openstax.org This forms a coordinate bond, making the molecule a monodentate ligand.

Derivatization of the amino group or functionalization of the aromatic rings can introduce additional donor atoms, converting the molecule into a bidentate or polydentate ligand. For example, a Schiff base derivative prepared with salicylaldehyde (B1680747) would create a bidentate N,O-ligand capable of forming a stable chelate ring with a metal center. The geometry and stability of such metal complexes are crucial for their application in catalysis, where the metal center is the active site of the reaction. uci.edu The electronic properties of the dihydrophenanthrene backbone can also influence the electron density at the metal center, thereby tuning its catalytic activity.

Integration into Functionalized Polymers and Coordination Polymers

The reactivity of the amino group allows for the incorporation of the this compound unit into larger macromolecular structures, such as functionalized polymers and coordination polymers.

This integration can be achieved by using the amino group to initiate polymerization or by grafting the molecule onto an existing polymer backbone. researchgate.net This imparts the specific electronic and structural properties of the dihydrophenanthrene moiety to the resulting polymer, potentially creating materials with tailored optical, thermal, or mechanical characteristics.

In the context of coordination polymers, also known as metal-organic frameworks (MOFs), this compound or its derivatives can serve as the organic linker (ligand) that connects metal ions or clusters (nodes). beilstein-journals.org By designing derivatives with multiple coordination sites (e.g., by converting the amine to a carboxylate or adding other ligating groups), it is possible to construct extended one-, two-, or three-dimensional networks. The defined structure and porosity of such coordination polymers make them highly attractive for applications in gas storage, separation, and heterogeneous catalysis. beilstein-journals.org

Role in Non-Linear Optics and Photonic Materials

While direct applications of this compound in non-linear optics (NLO) are not extensively documented in dedicated studies of the unmodified compound, the broader class of dihydrophenanthrene derivatives is a subject of research interest for photonic materials. The potential for these molecules in NLO applications stems from their inherent structural and electronic properties, which can be fine-tuned through chemical modification.

Organic molecules with donor-π-acceptor (D-π-A) architectures are known to exhibit significant NLO responses. nih.gov In this context, the 2-amino group on the dihydrophenanthrene scaffold can serve as an effective electron donor. The phenanthrene (B1679779) ring system itself constitutes the π-bridge, facilitating charge transfer, a critical process for second-order NLO activity. By introducing suitable electron-acceptor groups at other positions on the aromatic rings, it is possible to create push-pull systems with large hyperpolarizabilities.

Research into new organic chromophores for NLO applications has included the synthesis of styryl-based push-pull dyes that incorporate a free amino group as the donor. nih.gov These dyes have demonstrated significant second-order NLO responses, and the synthesis methodologies could potentially be adapted to create derivatives of this compound for similar purposes. nih.gov

Furthermore, a patent has been filed for novel dihydrophenanthrene (DHP)-cyanine and DHP-squaraine fluorescent compounds. google.com These materials are designed for use as fluorescent dyes and can be excited by a range of wavelengths from UV to near-infrared. google.com The development of such dyes indicates the utility of the dihydrophenanthrene core in creating materials with specific photonic properties, which is a cornerstone of advanced materials science. google.com

Supramolecular Chemistry Applications

The phenanthrene moiety, the aromatic core of this compound, has been effectively utilized as a building block in the field of supramolecular chemistry. The planar and aromatic nature of phenanthrene facilitates non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are fundamental to the self-assembly of complex molecular architectures.

A notable application of phenanthrene derivatives is in the construction of light-harvesting systems. nih.govnih.gov In one approach, phenanthrene units have been conjugated with DNA oligomers. nih.gov These hybrid molecules self-assemble in aqueous solution to form spherical nanostructures. nih.gov Within these assemblies, the phenanthrene units are precisely arranged, enabling them to function as light-harvesting antennas. nih.gov Upon irradiation, the excitation energy can be efficiently transferred between the phenanthrene chromophores. nih.gov

In similar work, DNA duplexes with phenanthrene "sticky ends" have been shown to self-assemble into vesicle-shaped supramolecular polymers in the presence of spermine. nih.gov The hydrophobic interactions between the phenanthrene units drive the assembly process. nih.govnih.gov These vesicles also exhibit light-harvesting properties, with the assembled phenanthrene units capable of transferring absorbed energy to an acceptor molecule like pyrene (B120774) or Cy3. nih.gov

Analytical Chemistry Methodologies for Comprehensive Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of complex mixtures, enabling the separation of individual components. For a compound like 2-Amino-9,10-dihydrophenanthrene, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, each with specific considerations.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and purity assessment of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. nih.gov In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

The inherent properties of this compound, particularly its amino group, can pose challenges like poor retention on standard reversed-phase columns due to its polarity. nih.gov However, derivatization can be employed to reduce the polarity and improve retention. thermofisher.com HPLC methods are crucial for determining the purity of the compound, with suppliers often specifying purity levels as determined by HPLC. avantorsciences.comtcichemicals.com The selection of the detector is critical; while compounds with aromatic rings possess some UV absorbance, detector sensitivity can be significantly improved by introducing a chromophore or fluorophore through derivatization. axionlabs.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov However, compounds with polar functional groups like the primary amine in this compound are often non-volatile and can interact undesirably with the GC column, leading to poor peak shape and a lack of thermal stability. sigmaaldrich.com

To overcome these limitations, derivatization is essential prior to GC analysis. sigmaaldrich.com This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. sigmaaldrich.comactascientific.com Silylation is a common derivatization technique where active hydrogens in the amino group are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This modification increases the volatility of the compound, making it suitable for GC separation and subsequent detection, often by mass spectrometry (GC-MS). sigmaaldrich.com

Coupled Analytical Techniques

The comprehensive characterization of this compound relies on powerful coupled analytical techniques that provide both separation and structural identification. These methods are essential for distinguishing the compound from isomers and other related substances in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. wisc.edu In this method, the sample is volatilized and separated based on its boiling point and interaction with a stationary phase within a capillary column. wisc.edu Following separation, the eluted compounds are introduced into a mass spectrometer, where they are ionized, typically by electron ionization (EI), causing fragmentation. wisc.eduwhitman.edu The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, provides a unique fragmentation pattern that acts as a chemical fingerprint for identification. whitman.edunih.gov

For this compound, analysis by GC-MS would involve the injection of the compound into the GC system, where its retention time would be characteristic of its volatility and polarity. wisc.edu While some aromatic amines can be analyzed directly, derivatization may sometimes be employed to improve peak shape and thermal stability. frag-den-staat.de

Upon entering the mass spectrometer and undergoing electron ionization, the this compound molecule (molecular weight: 195.25 g/mol ) would form a molecular ion (M⁺•) with an expected m/z of 195. The high energy of EI (typically 70 eV) would induce fragmentation, providing structural information. wisc.edu The fragmentation pattern can be predicted based on the known behavior of aromatic amines and polycyclic aromatic hydrocarbons. The parent structure, 9,10-dihydrophenanthrene (B48381) (m/z 180), is known to produce major fragments at m/z 179, 178, and 165. nih.govmassbank.eu The presence of the amino group introduces additional fragmentation pathways, most notably the loss of a hydrogen cyanide (HCN) molecule from the aromatic ring, a common feature for aromatic amines. Another typical fragmentation for primary amines is alpha-cleavage, which in this case would involve the cleavage of the bond adjacent to the C-N bond. libretexts.org

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonDescription of Neutral Loss
195[C₁₄H₁₃N]⁺•Molecular Ion (M⁺•)
194[C₁₄H₁₂N]⁺Loss of a hydrogen radical (•H)
178[C₁₄H₁₀]⁺•Loss of ammonia (B1221849) (•NH₃)
168[C₁₃H₁₀N]⁺Loss of a hydrogen cyanide (HCN) from the [M-H]⁺ ion
167[C₁₃H₉N]⁺•Loss of ethylene (B1197577) (C₂H₄) from the molecular ion
165[C₁₃H₉]⁺Characteristic phenanthrene (B1679779) backbone fragment

This table is based on theoretical fragmentation patterns and may vary based on experimental conditions.

Future Research Directions and Emerging Challenges

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of 2-Amino-9,10-dihydrophenanthrene and its analogs is a primary area for future investigation. Current synthetic approaches often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future efforts will likely focus on the application of modern catalytic systems to streamline the synthesis and improve its sustainability profile.

One promising avenue is the development of direct C-H amination techniques. nih.govrsc.org Catalytic C-H amination has emerged as a powerful tool for the introduction of nitrogen-containing functional groups into organic molecules, often with high selectivity and atom economy. rsc.org Research in this area could target the direct amination of a 9,10-dihydrophenanthrene (B48381) precursor, thereby avoiding the need for pre-functionalized starting materials. The design of new catalysts, potentially based on earth-abundant metals, will be crucial for achieving high efficiency and selectivity in these transformations.

Furthermore, the principles of green chemistry, such as the use of renewable feedstocks and eco-friendly solvents, will be integral to the development of next-generation synthetic routes. nih.gov For instance, enzymatic hydrolysis has been successfully employed for the gram-scale synthesis of related chiral amino alcohol derivatives of dihydrophenanthrene, demonstrating the potential of biocatalysis in this area. nih.gov Future research could explore the use of engineered enzymes for the direct and stereoselective amination of the dihydrophenanthrene core. nih.gov

A recent approach to the synthesis of 9,10-dihydrophenanthrene derivatives involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction. researchgate.netespublisher.com This methodology provides a pathway to the core structure, and future work could focus on adapting this and similar palladium-catalyzed annulation strategies for the direct incorporation of an amino group or a suitable precursor. rsc.org

Design and Synthesis of Structurally Complex Amino-Dihydrophenanthrene Architectures

Building upon a robust synthetic platform for the core this compound structure, a significant future direction will be the design and synthesis of more complex molecular architectures. This will involve the strategic functionalization of the aromatic rings, the dihydro-aromatic portion, and the amino group itself. The synthesis of aminated 9,10-dihydrophenanthrenes has been reported through the ring transformation of 2H-pyran-2-ones, indicating a potential route to varied substitution patterns. researchgate.net

Future research will likely focus on creating libraries of derivatives with diverse electronic and steric properties. This could be achieved through late-stage functionalization, a strategy that allows for the rapid diversification of a common intermediate. The development of regioselective C-H functionalization methods for the dihydrophenanthrene scaffold will be a key challenge and a significant area of research. nih.gov For example, the synthesis of alkoxy-functionalized dihydrophenanthrenes has been achieved through gold(I)-catalyzed cyclization, and similar strategies could be explored for the introduction of other functional groups in concert with the amino moiety. researchgate.net

The synthesis of chiral derivatives will also be a major focus, given the importance of stereochemistry in biological activity. The enzymatic resolution of a trans-10-azido-9-acetoxy-9,10-dihydrophenanthrene to produce enantiomerically pure amino alcohols highlights a viable strategy. nih.gov Future work will likely involve the development of asymmetric catalytic methods for the direct synthesis of chiral this compound derivatives.

Mechanistic Understanding of Underexplored Reactivity Pathways

A deeper mechanistic understanding of the reactions involved in the synthesis and functionalization of this compound is essential for the rational design of improved synthetic methods. While general mechanisms for reactions like nucleophilic aromatic substitution and catalytic amination are known, their specific application to the dihydrophenanthrene system warrants detailed investigation. rsc.org

Future research should employ a combination of experimental and computational techniques to elucidate reaction pathways, identify key intermediates, and understand the factors that control regioselectivity and stereoselectivity. For example, kinetic studies can provide valuable insights into the rate-determining steps of a reaction and help to optimize reaction conditions. rsc.org The study of phenanthrene-triggered oxidative stress and its neurotoxic effects in biological systems suggests the potential for complex reactivity pathways that could be relevant in the design of bioactive molecules. nih.gov

Understanding the mechanistic details of palladium-catalyzed reactions, such as the Heck reaction and other cross-coupling strategies, will be crucial for expanding their scope and utility in the synthesis of complex amino-dihydrophenanthrene derivatives. researchgate.netespublisher.com The gas-phase synthesis of phenanthrene (B1679779) through radical-radical reactions also points to complex mechanistic possibilities that could be explored for novel synthetic approaches. nih.gov

Advanced Computational Methodologies for Predictive Design

In silico methods are poised to play an increasingly important role in the exploration of this compound chemistry. Advanced computational methodologies can be employed to predict the physicochemical properties, reactivity, and potential biological activity of novel derivatives, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

Future research will likely involve the use of quantum chemical calculations to model reaction mechanisms, predict transition state energies, and rationalize observed selectivities. rsc.org This can be particularly valuable in understanding and predicting the outcomes of catalytic C-H functionalization reactions. Furthermore, molecular dynamics simulations can be used to study the conformational landscape of flexible amino-dihydrophenanthrene derivatives and their interactions with biological macromolecules.

The development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models will be a key area of focus. These models can be trained on experimental data to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired characteristics. The use of computational tools to predict the potential for environmental persistence and toxicity of new derivatives will also be an important aspect of their sustainable design. jfda-online.comresearchgate.net

Integration with Green Chemistry Principles in Synthesis and Processing

The integration of green chemistry principles will be a recurring theme across all future research on this compound. This will involve a holistic approach to minimizing the environmental impact of the entire lifecycle of these compounds, from their synthesis to their final application and disposal.

Key areas for future research include the development of solvent-free or aqueous reaction conditions, the use of recyclable catalysts, and the design of processes that minimize energy consumption. The use of flow chemistry, for example, can offer significant advantages in terms of safety, efficiency, and scalability, while also facilitating the integration of in-line purification and analysis.

The design for degradation is another important principle of green chemistry that will be relevant to the future development of amino-dihydrophenanthrene derivatives. This will involve designing molecules that can be broken down into benign products after their intended use, thereby preventing their accumulation in the environment. The development of highly efficient and clean synthetic methods, such as the use of samarium(III) chloride as a recyclable Lewis acid catalyst in the synthesis of related heterocyclic systems, provides a model for future green synthetic strategies. nih.gov

Q & A

Q. What synthetic methodologies are effective for preparing 2-amino-9,10-dihydrophenanthrene derivatives?

A multi-step approach involving coupling reactions of L-valine-derived diimines has been reported for synthesizing enantiopure trans-9,10-diamino-9,10-dihydrophenanthrene. This method includes subsequent condensation with salicylaldehyde to generate Salen-type ligands, which are useful in asymmetric catalysis (e.g., pinacol coupling of benzaldehyde) . For natural product isolation, bioactivity-guided phytochemical extraction (e.g., ethanol extraction of Juncus effusus medullae) followed by chromatographic separation (e.g., silica gel, HPLC) has yielded dihydrophenanthrene derivatives, including amino-substituted analogs .

Q. How can structural characterization of this compound derivatives be optimized?

Combined 1D/2D NMR (e.g., 1^1H, 13^{13}C, COSY, HMBC) is critical for resolving stereochemistry and substitution patterns, particularly in natural product derivatives like maritins A–D isolated from Juncus maritimus . X-ray crystallography (e.g., SHELX refinement) provides unambiguous confirmation of molecular geometry, as demonstrated for 9,10-bis(arylimino)-9,10-dihydrophenanthrene ligands, where triclinic/monoclinic crystal systems were resolved with R-values < 0.07 .

Q. What analytical techniques validate the purity of synthesized this compound compounds?

  • Chromatography : HPLC with UV/Vis or MS detection ensures separation of isomers and impurities.
  • Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while FT-IR identifies functional groups (e.g., NH2_2 stretches at ~3300–3500 cm1^{-1}).
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and phase transitions .

Advanced Research Questions

Q. How do this compound derivatives interact with biological targets?

Molecular docking studies using software like AutoDock Vina have shown that di-substituted 9,10-dihydrophenanthrenes fit into the ATP-binding pocket of human protein kinase CK2. Key interactions include hydrogen bonding with Lys68 and hydrophobic contacts with Val66 and Ile174 . Experimental validation via enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay) is recommended to quantify IC50_{50} values .

Q. What catalytic applications exist for 9,10-dihydrophenanthrene-based ligands?

Salen-type ligands derived from trans-9,10-diamino-9,10-dihydrophenanthrene demonstrate efficacy in asymmetric catalysis. For example, palladium complexes of 9,10-bis(arylimino)-9,10-dihydrophenanthrene ligands catalyze C–C coupling reactions, with catalytic activity dependent on ligand stereochemistry (E,Z vs. Z,Z configurations) .

Q. How do structural modifications (e.g., halogenation) alter the physicochemical properties of this compound?

Halogenation at the 9- or 10-position (e.g., bromine substitution) increases molecular rigidity and electron-withdrawing effects, as evidenced by:

  • Electronic properties : Red shifts in UV/Vis spectra due to extended conjugation.
  • Thermal stability : Elevated decomposition temperatures (TGA data).
  • Solubility : Reduced polarity enhances solubility in non-polar solvents .

Q. What computational methods predict the reactivity of this compound in synthetic pathways?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as cyclodehydrogenation of benzil-derived diimines to form 9,10-bis(arylimino)-9,10-dihydrophenanthrenes. NDDO calculations reveal LUMO energy modulation via backbone puckering, influencing ligand-metal coordination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.